![molecular formula C15H26N2O4 B2972020 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide CAS No. 899734-10-2](/img/structure/B2972020.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, commonly known as DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study.
Mecanismo De Acción
The mechanism of action of DINO involves the inhibition of VGLUT by binding to its active site. This inhibition leads to a decrease in the uptake of glutamate into synaptic vesicles, resulting in a decrease in synaptic transmission. The inhibition of VGLUT by DINO is reversible, and the effects of DINO can be reversed by the addition of exogenous glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DINO are primarily related to its inhibition of VGLUT. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DINO in lab experiments is its specificity for VGLUT. DINO has been shown to have minimal effects on other neurotransmitter transporters, making it an ideal tool for studying the role of glutamate in synaptic transmission. However, one of the limitations of using DINO is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DINO. One area of interest is the potential use of DINO in the treatment of anxiety disorders. The anxiolytic effects of DINO in animal models suggest that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of glutamate in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research on the effects of DINO on synaptic plasticity may shed light on the mechanisms underlying these disorders.
Conclusion:
In conclusion, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, or DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has potential applications in the treatment of anxiety disorders, and further research on its effects may shed light on the mechanisms underlying neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of DINO involves the reaction of isopentylamine with 2-bromoacetic acid, followed by the reaction of the resulting product with 1,4-dioxaspiro[4.4]nonane-2,3-dione. The final product is obtained after purification using chromatography. The synthesis of DINO is relatively straightforward and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
DINO has been found to have potential applications in various fields of scientific research. One of the most promising applications of DINO is in the field of neuroscience. DINO has been shown to be a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a neurotransmitter that plays a vital role in the functioning of the nervous system, and the inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission.
Propiedades
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-11(2)5-8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-3-4-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPRWWMGFFTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


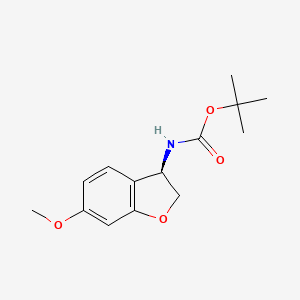

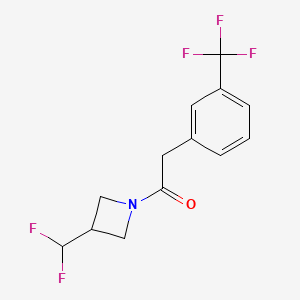

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)
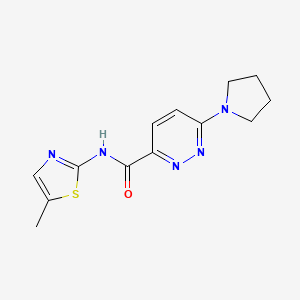
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
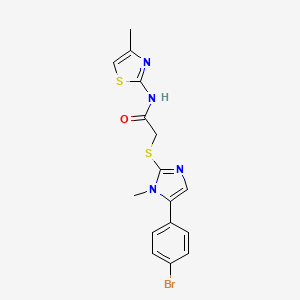
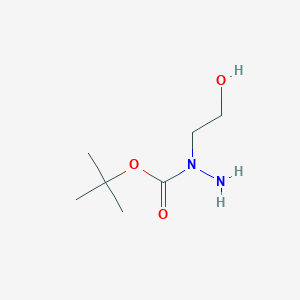
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B2971960.png)